molecular formula C14H17NO3 B13233107 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid

Cat. No.: B13233107
M. Wt: 247.29 g/mol
InChI Key: GDVNDJCKTMLFMQ-UHFFFAOYSA-N
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Description

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid (CAS 2060024-60-2) is an indole-based chemical building block with a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is provided as a high-purity material for research purposes. It is structurally characterized by a 5-methoxyindole core that is di-substituted with ethyl groups at the N1 and C2 positions and a carboxylic acid functional group at the C3 position . This structure classifies it within a family of indole-3-carboxylic acid derivatives, which are scaffolds of significant interest in medicinal and organic chemistry . Indole-carboxylic acids are frequently utilized as key intermediates in the synthesis of more complex molecules and are known to serve as ligands in the formation of coordination polymers with various metal ions . Researchers are exploring indole derivatives, particularly 5-methoxy-substituted variants, for their potential multifunctional biological activities. Structural analogs of this compound, such as other 5-methoxy-indole carboxylic acid derivatives, have shown promise in preclinical research as neuroprotective agents with antioxidant properties and as inhibitors of enzymes like monoamine oxidase B (MAO-B) . The specific substitution pattern of the this compound makes it a valuable reagent for researchers working in areas including synthetic method development, pharmaceutical chemistry, and the discovery of new bioactive compounds. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1,2-diethyl-5-methoxyindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-4-11-13(14(16)17)10-8-9(18-3)6-7-12(10)15(11)5-2/h6-8H,4-5H2,1-3H3,(H,16,17)

InChI Key

GDVNDJCKTMLFMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1CC)C=CC(=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation and Methoxylation

  • Introduction of ethyl groups at positions 1 and 2 can be achieved by controlled alkylation reactions using ethyl halides or ethylating agents under basic conditions, ensuring regioselectivity to avoid over-alkylation or side reactions.

  • The 5-methoxy substituent is typically introduced via electrophilic aromatic substitution or via methoxylation of a hydroxyl precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Carboxylation at Position 3

  • The carboxylic acid group at position 3 is commonly introduced by direct carboxylation of the indole ring or through functional group transformations of ester intermediates.

  • Hydrolysis of esters such as ethyl or methyl esters of indole-3-carboxylates under alkaline or acidic conditions yields the corresponding carboxylic acid.

Specific Preparation Methods Relevant to 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic Acid

Esterification and Hydrolysis Route

A representative method involves synthesizing the ethyl ester of the indole-3-carboxylic acid derivative followed by hydrolysis to the acid:

  • Starting from a 5-methoxyindole derivative, ethyl groups are introduced at positions 1 and 2 via alkylation.

  • The 3-position is esterified to form the ethyl ester derivative (e.g., 1,2-diethyl-5-methoxy-3-(ethoxycarbonyl)indole).

  • Hydrolysis of the ester using sodium hydroxide solution (10%) in a mixed solvent system such as dioxane-water at ambient temperature leads to the corresponding carboxylic acid.

  • The reaction mixture is then acidified to precipitate the carboxylic acid, which is filtered, washed, and dried to obtain the pure acid product.

This approach is supported by analogous procedures for related indole derivatives, where NaOH hydrolysis of ethyl esters yields high-purity indole-3-carboxylic acids with yields exceeding 90%.

Methylation and Alkoxide-Mediated Reactions

  • Methylation of hydroxyl groups or nitrogen atoms on indole rings can be performed using methylating agents like dimethyl sulfate in polar solvents.

  • Alkoxide bases, such as sodium or potassium alkoxides generated in situ from alkali metals and lower alkanols, facilitate selective methylation or alkylation.

  • The use of alkaline earth metal oxides or alkoxides as bases in polar solvents can improve yield and reduce side-products during methylation or alkylation steps.

Catalytic Decarboxylative Coupling

  • Gold(III)-catalyzed decarboxylative coupling reactions have been developed for functionalizing indole-3-carboxylic acids with benzylic alcohols in aqueous media.

  • This method allows for efficient C3-substitution, potentially enabling the introduction of benzyl or alkyl groups at the 3-position by decarboxylation of the acid.

  • The reaction proceeds under mild conditions without the need for bases or additives, producing water and carbon dioxide as byproducts.

  • Although this method is more commonly applied to benzylation, it demonstrates the versatility of catalytic decarboxylation in indole functionalization and could be adapted for ethyl substituents.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Alkylation at N1 and C2 Ethyl halides, base (e.g., NaH), polar solvent 80-95 Regioselectivity critical
Methoxylation at C5 Dimethyl sulfate, NaOH, dioxane-water 90-94 Dropwise addition, ambient temperature
Esterification at C3 Ethyl chloroformate or esterification agents 85-90 Protecting groups may be required
Hydrolysis of ester to acid NaOH (10%), dioxane-water, room temperature 90-95 Acidification to pH ~4 to precipitate acid
Catalytic decarboxylative substitution Au(III) catalyst, benzylic alcohol, water 50-93 Mild conditions, base-free, green chemistry

Extensive Research Discoveries and Notes

  • The use of alkaline earth metal oxides and alkoxides as bases in methylation and alkylation reactions provides safer, more efficient processes with fewer side-products compared to alkali metal alkoxides.

  • Hydrolysis of ethyl esters of indole derivatives under mild alkaline conditions is a robust method to obtain indole-3-carboxylic acids with high purity and yield.

  • Catalytic decarboxylation methods expand the toolbox for C3-functionalization of indole carboxylic acids, offering environmentally friendly alternatives to traditional synthetic routes.

  • Control of pH during isolation and purification steps is critical to maximize yield and purity of the acid form.

  • Reaction monitoring by high-performance liquid chromatography ensures product purity, with typical purities exceeding 99% after purification.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

a) Ethyl 5-Methoxyindole-2-carboxylate
  • Structure : Methoxy group at position 5, ethyl ester at position 2.
  • Key Differences : The absence of diethyl groups at positions 1 and 2 and the esterification of the carboxylic acid group (position 3 vs. 2) reduce polarity and increase lipophilicity compared to the target compound. This impacts solubility and bioavailability .
b) 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Structure : Chloro substituent at position 7, methyl group at position 3, carboxylic acid at position 2.
  • However, the methyl group at position 3 and altered substituent positions may reduce steric hindrance compared to the diethyl groups in the target compound .
c) 1-Methyl-1H-indole-5-carboxylic Acid
  • Structure : Methyl group at position 1, carboxylic acid at position 3.
  • Key Differences : The lack of a methoxy group and diethyl substituents results in lower molecular weight (175.18 g/mol vs. ~263.3 g/mol for the target compound) and altered electronic properties, affecting binding affinity in pharmacological contexts .
d) 7-Methoxy-1H-indole-3-carboxylic Acid
  • Structure : Methoxy group at position 7, carboxylic acid at position 3.
  • Key Differences : The positional isomerism of the methoxy group (7 vs. 5) and absence of alkyl groups at positions 1 and 2 lead to distinct solubility profiles and reactivity patterns .

Biological Activity

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and antimicrobial properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C13H17NO3
Molecular Weight: 235.29 g/mol
IUPAC Name: this compound
CAS Number: Not specified in the sources reviewed.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound may act as a ligand, modulating the activity of these targets, which can lead to significant biological effects such as:

  • Neuroprotection: The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Activity: It exhibits antibacterial properties against certain strains of bacteria.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, including this compound. Research indicates that derivatives of indole compounds can effectively reduce oxidative stress in neuronal cells. For instance:

  • Cell Line Studies: Compounds similar to this compound demonstrated significant protection against H₂O₂-induced neurotoxicity in SH-SY5Y cells, a human neuroblastoma cell line .
  • Mechanisms: These compounds inhibit lipid peroxidation and modulate antioxidant enzyme levels, contributing to their protective effects against neurodegenerative conditions .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.98 μg/mL
Escherichia coliNot active
Candida albicansModerate activity

Studies indicate that similar indole derivatives exhibit significant antibacterial effects against MRSA and other pathogens . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have explored the efficacy of indole derivatives in clinical settings:

  • Neuroprotective Study: In a model of Parkinson's disease, derivatives showed a reduction in neuroinflammation and improved motor function in animal models .
  • Antimicrobial Efficacy: A study demonstrated that indole derivatives could inhibit the growth of MRSA strains effectively, suggesting their potential as therapeutic agents against resistant infections .

Research Findings

The following key findings summarize the biological activities associated with this compound:

  • Neuroprotective Activity: Effective in reducing oxidative stress markers and preventing neuronal cell death.
  • Antibacterial Activity: Demonstrated significant potency against MRSA with low MIC values.
  • Safety Profile: Exhibited low cytotoxicity in various cell lines at therapeutic concentrations .

Q & A

Q. What established synthetic methodologies are used to prepare 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, starting with formylation or alkylation of indole precursors. For example, and describe condensation of 3-formyl-indole derivatives with thiazolone reagents under reflux in acetic acid with sodium acetate (1.1:1 molar ratio) to form fused heterocycles . To introduce diethyl and methoxy groups, alkylation (e.g., ethyl bromide) and etherification (e.g., methyl iodide with deprotection) steps are employed. Optimization includes:

  • Temperature control (reflux at 110–120°C for 3–5 hours).
  • Stoichiometric adjustments (excess alkylating agents to prevent incomplete substitution).
  • Purification via recrystallization from acetic acid/water (yields >70%) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation, and how are data interpreted?

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., diethyl N–CH₂CH₃ protons at δ 1.2–1.5 ppm, methoxy at δ 3.8–4.0 ppm) and carboxylic acid protons (broad peak at δ 10–12 ppm).
  • HRMS : Verifies molecular mass (e.g., calculated [M+H]⁺ for C₁₄H₁₇NO₃: 263.1157).
  • Single-crystal X-ray diffraction : Resolves spatial arrangement using SHELXL ( ). Refinement with R-factors <0.05 ensures accuracy, as seen in analogous indole structures ( ) .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on reactivity, and what challenges arise with diethyl groups?

Density Functional Theory (DFT) simulations assess electronic effects (e.g., methoxy’s electron-donating nature) and steric hindrance from diethyl groups. Challenges include:

  • Accurately modeling conformational flexibility of diethyl chains.
  • Accounting for solvent interactions in reaction pathways. Validation involves comparing computed IR spectra or HOMO-LUMO gaps with experimental data .

Q. What analytical strategies resolve discrepancies in NMR data between synthetic batches?

Contradictions may arise from regioisomers or residual solvents. Steps include:

  • 2D NMR (HSQC, COSY) : Maps proton-carbon correlations to confirm connectivity.
  • HPLC-MS : Detects impurities (e.g., over-alkylated byproducts).
  • Thermogravimetric Analysis (TGA) : Identifies solvent retention in crystals. For example, emphasizes intermediate purity checks to avoid side products .

Q. How can crystallographic data resolve ambiguities in diethyl group orientation?

Single-crystal studies using SHELXL ( ) refine torsional angles and occupancy ratios. For example:

  • Compare experimental bond lengths (C–C: ~1.54 Å) with idealized values.
  • Apply displacement parameter checks (Ueq <0.05 Ų) to confirm static positions. Similar indole derivatives ( ) show methoxy groups adopt planar conformations, reducing steric clash .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow chemistry : Enhances heat/mass transfer for exothermic alkylation steps.
  • Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate etherification.
  • Recrystallization gradients : Sequential solvent systems (e.g., ethanol → hexane) remove hydrophobic byproducts. highlights acetic acid as a reaction medium for improved solubility and yield .

Methodological Notes

  • Synthesis : Prioritize stepwise functionalization to avoid competing reactions (e.g., alkylate before introducing acid groups) .
  • Characterization : Cross-validate NMR assignments with DEPT-135 and NOESY for stereochemical clarity.
  • Data Contradictions : Use PXRD to differentiate polymorphs if solubility or melting points vary unexpectedly .

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